Cas no 1029785-01-0 (4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid)

4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinecarboxylic acid, 4-hydroxy-2-(methylthio)-
- 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid
-
- Inchi: 1S/C11H9NO3S/c1-16-10-8(11(14)15)9(13)6-4-2-3-5-7(6)12-10/h2-5H,1H3,(H,12,13)(H,14,15)
- InChI Key: VKEXIWPTMGKMOU-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C(O)=C(C(O)=O)C=1SC
4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139241-5.0g |
4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid |
1029785-01-0 | 5g |
$2235.0 | 2023-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359714-50mg |
4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid |
1029785-01-0 | 95% | 50mg |
¥15134 | 2023-03-01 | |
Ambeed | A1039591-1g |
4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid |
1029785-01-0 | 95% | 1g |
$1500.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359714-2.5g |
4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid |
1029785-01-0 | 95% | 2.5g |
¥38021 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359714-250mg |
4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid |
1029785-01-0 | 95% | 250mg |
¥19116 | 2023-03-01 | |
Enamine | EN300-139241-0.05g |
4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid |
1029785-01-0 | 0.05g |
$647.0 | 2023-05-17 | ||
Life Chemicals | F6548-1341-2mg |
4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid |
1029785-01-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6548-1341-20mg |
4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid |
1029785-01-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6548-1341-4mg |
4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid |
1029785-01-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6548-1341-15mg |
4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid |
1029785-01-0 | 15mg |
$133.5 | 2023-09-08 |
4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid Related Literature
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid
Recent Advances in the Study of 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid (CAS: 1029785-01-0)
4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid (CAS: 1029785-01-0) is a quinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research developments related to this compound.
Recent studies have focused on the synthesis and optimization of 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes microwave-assisted organic synthesis (MAOS) to achieve higher efficiency and reduced reaction times. This method not only enhances the scalability of the compound but also minimizes the formation of by-products, making it a promising approach for industrial applications.
In addition to synthetic advancements, researchers have investigated the biological activities of 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its potent inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve interference with bacterial DNA gyrase, a critical enzyme for DNA replication. These findings suggest its potential as a lead compound for the development of new antibiotics.
Further exploration of its pharmacological properties has revealed promising anti-inflammatory and anticancer activities. A 2022 study in European Journal of Pharmacology reported that 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid exhibits significant anti-inflammatory effects in murine models by modulating the NF-κB signaling pathway. Concurrently, research published in Oncotarget highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those associated with colorectal and breast cancers. These dual activities position the compound as a versatile candidate for multitargeted therapy.
Despite these promising findings, challenges remain in the clinical translation of 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to enhance its pharmacokinetic profile, as evidenced by a 2023 patent application detailing derivatives with improved solubility and reduced hepatotoxicity.
In conclusion, 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid (CAS: 1029785-01-0) represents a compelling area of research in the field of medicinal chemistry. Its diverse biological activities and synthetic versatility make it a valuable scaffold for drug development. Future studies should prioritize optimization of its pharmacological properties and thorough evaluation of its safety profile to facilitate its transition from bench to bedside.
1029785-01-0 (4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid) Related Products
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
